Nybomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antibacterial Activity Studies

Nybomycin exhibits a broad spectrum of antibacterial activity, inhibiting growth of various Gram-positive and Gram-negative bacteria []. Researchers utilize it to study its mechanism of action on these bacteria, including how it disrupts protein synthesis on ribosomes []. This knowledge helps design new antibiotics with improved efficacy and reduced resistance.

Investigating Antibiotic Resistance

The rise of antibiotic resistance is a major public health concern. Nybomycin can be employed to assess the emergence of resistance in bacterial populations []. Studies can expose bacteria to nybomycin and monitor their ability to survive or develop resistance mechanisms. This information is crucial for developing strategies to combat antibiotic resistance.

Cell Culture Applications

Nybomycin finds use in cell culture experiments due to its ability to selectively inhibit eukaryotic ribosomes at high concentrations []. This allows researchers to study the function of prokaryotic ribosomes in isolated systems without interference from the host cell's protein synthesis machinery []. This application is particularly valuable in studies focusing on protein translation in bacteria.

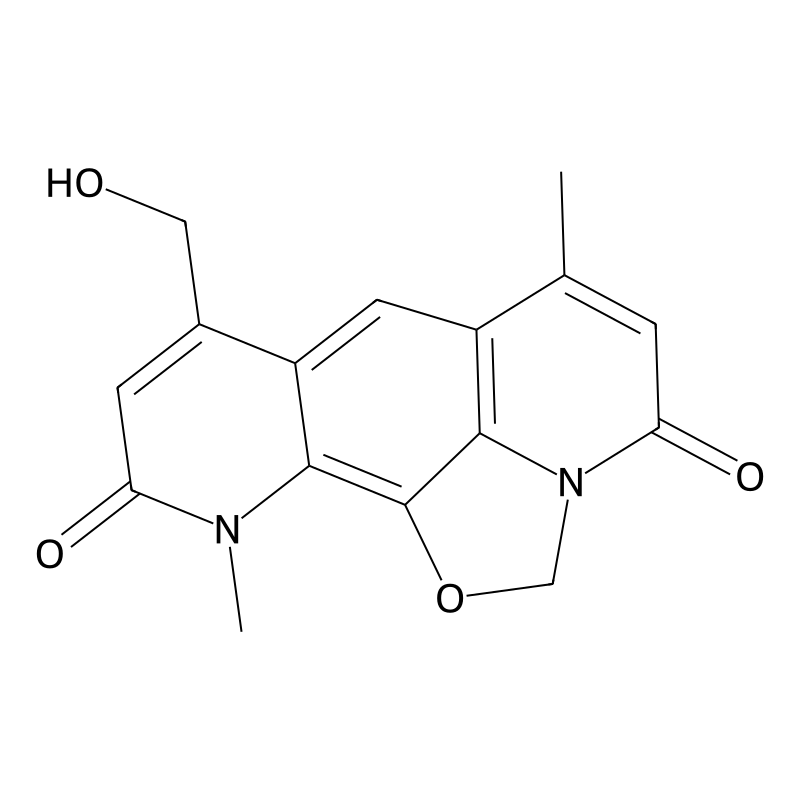

Nybomycin is a novel antibiotic compound that has gained attention due to its efficacy against multi-resistant strains of bacteria, particularly Staphylococcus aureus. It belongs to the class of natural products derived from the genus Streptomyces, specifically Streptomyces albidoflavus. Nybomycin is characterized by its unique chemical structure, which includes a pyridone ring system that is crucial for its biological activity. The compound exhibits properties that make it a candidate for addressing antimicrobial resistance, especially in the context of fluoroquinolone-resistant bacterial infections .

Nybomycin has been shown to inhibit the growth of various bacteria by interfering with their DNA gyrase enzyme []. DNA gyrase is essential for bacterial DNA replication, and nybomycin's ability to disrupt this process can kill bacteria. Further research is ongoing to fully understand the mechanism of action [].

The biosynthesis of nybomycin involves several key enzymatic reactions. Initial steps include the formation of acetoacetyl-CoA from acetyl-CoA and malonyl-CoA, catalyzed by the enzyme encoded by the nybM gene. This is followed by the conversion of 3-deoxy-D-arabino-hept-2-ulosonate 7-phosphate to chorismate via DAHP synthase, which regulates carbon flow into the shikimate pathway. Subsequent reactions involve hydroxylation and acetoacetate unit attachment to amino groups on 2,6-diaminophenol, leading to the cyclization that forms the pyridone rings . The final steps include methylation and hydroxylation, resulting in the mature structure of nybomycin .

Nybomycin exhibits significant antibacterial activity, particularly against strains resistant to conventional antibiotics. It functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The compound stabilizes covalent cleavage complexes between these enzymes and DNA, thereby disrupting normal cellular processes . Notably, nybomycin has shown effectiveness against both fluoroquinolone-sensitive and resistant bacterial strains, making it a promising candidate in the fight against antimicrobial resistance .

The synthesis of nybomycin has been explored through various methods, including both natural extraction and synthetic approaches. Recent studies have reported scalable synthetic routes that enhance the yield and purity of nybomycin derivatives. These methods often involve complex organic transformations such as Diels-Alder reactions and incorporation of labeled precursors to trace biosynthetic pathways . The development of synthetic analogues aims to optimize the antibiotic's properties while maintaining its core structure.

Nybomycin's primary application lies in its potential as an antibiotic treatment for infections caused by resistant bacterial strains. Its unique mechanism of action differentiates it from traditional antibiotics, making it a valuable addition to current therapeutic options. Research is ongoing to explore its use in clinical settings, particularly for treating infections that are difficult to manage with existing antibiotics .

Studies investigating nybomycin's interactions with DNA gyrase and topoisomerase IV have provided insights into its binding mechanisms. Molecular docking analyses suggest that nybomycin binds at distinct sites on these enzymes compared to other inhibitors like fluoroquinolones. This unique binding profile may explain its effectiveness against resistant strains and highlights its potential as a lead compound for further drug development .

Nybomycin shares structural and functional similarities with several other antibiotic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Nybomycin | Inhibits DNA gyrase and topoisomerases | Effective against fluoroquinolone-resistant strains |

| Fluoroquinolones | Inhibit DNA gyrase | Commonly used but face rising resistance issues |

| Deoxynybomycin | Similar mechanism as nybomycin | Slight structural variations affect potency |

| Novobiocin | Inhibits DNA gyrase | Different structural framework |

| Ciprofloxacin | Targets DNA gyrase | Broad-spectrum but limited against resistant strains |

Nybomycin's distinct chemical structure and its ability to target resistant bacteria set it apart from these similar compounds, making it a subject of interest in antibiotic research .

Gene Cluster Organization and Regulatory Elements

The nybomycin biosynthetic gene cluster comprises a 36 kilobase genomic region containing 33 open reading frames, with the core biosynthetic genes spanning from nybA to nybZ [1] [2]. This gene cluster exhibits remarkable organizational complexity, containing 26 genes with diverse functional assignments that collectively orchestrate the biosynthesis of this structurally unique antibiotic.

Table 1: Nybomycin Gene Cluster Organization and Functional Assignments

| Gene | Size (amino acids) | Proposed Function | Biosynthetic Role |

|---|---|---|---|

| nybA | 475 | 3-carboxy-cis,cis-muconate cycloisomerase | Cycloisomerase activity |

| nybB | 669 | FAD-binding protein/oxidoreductase | Final hydroxylation (C-8') |

| nybC | 325 | NADPH:quinone reductase | Electron transport |

| nybD | 638 | Anthranilate synthase | Chorismate to 4-aminoanthranilic acid |

| nybE | 227 | Isochorismatase | Chorismate to 4-aminoanthranilic acid |

| nybF | 402 | DAHP synthase | Shikimate pathway entry point |

| nybG | 279 | Hypothetical protein | Unknown |

| nybH | 257 | Vicinal oxygen chelate protein | Metal chelation/oxidation |

| nybI | 222 | NAD(P)H:dehydrogenase | Electron transport/reduction |

| nybJ | 135 | Hypothetical protein | Unknown |

| nybK | 266 | N-acetyltransferase | Acetoacetate attachment |

| nybL | 333 | Amidohydrolase | Ammonia supply for amination |

| nybM | 354 | Acetoacetyl-CoA synthase | Acetoacetyl-CoA formation |

| nybN | 182 | Aromatase/cyclase | Pyridone ring closure |

| nybO | 550 | Long-chain acyl-CoA synthetase | Acyl-CoA synthesis |

| nybP | 476 | Salicylate hydroxylase | 2,6-diaminophenol formation |

| nybS | 253 | SAM-dependent methyltransferase | N-methylation of pyridone rings |

| nybT | 333 | Isopenicillin N synthase family oxygenase | Oxazoline ring formation |

| nybU | 342 | Isopenicillin N synthase family oxygenase | Oxazoline ring formation |

| nybV | 495 | MFS transporter | Compound export |

| nybW | 243 | Transcriptional regulator | Gene expression regulation |

| nybX | 197 | Transcriptional regulator | Gene expression regulation |

| nybZ | 219 | Transcriptional regulator | Gene expression regulation |

The gene cluster organization reveals significant homology with the streptonigrin biosynthetic pathway, with nine genes sharing protein-level similarity to streptonigrin biosynthetic genes [1] [2]. This homology extends to genes nybA through nybF and nybN through nybP, suggesting evolutionary relationships and shared biosynthetic strategies between these structurally related antibiotics.

Regulatory Architecture

The nybomycin gene cluster contains four transcriptional regulatory genes (nybW, nybX, nybY, and nybZ) positioned at the 3' terminus of the cluster [1] [3]. These regulators function as negative control elements, with their deletion resulting in dramatic production improvements. The deletion of the entire regulatory module (nybWXYZ) in engineered strains achieved a 12-fold increase in nybomycin production, demonstrating the significant impact of regulatory derepression [4] [3].

Table 5: Regulatory Elements in Nybomycin Gene Cluster

| Regulatory Element | Element Type | Regulatory Function | Impact on Production | Engineering Strategy |

|---|---|---|---|---|

| nybW | Transcriptional regulator | Gene expression control | Negative regulation | Deletion for deregulation |

| nybX | Transcriptional regulator | Gene expression control | Negative regulation | Deletion for deregulation |

| nybY | Hypothetical protein | Unknown regulatory role | Regulatory involvement | Functional characterization |

| nybZ | Transcriptional regulator | Gene expression control | Negative regulation | Deletion for deregulation |

Key Enzymatic Pathways in Pyridoquinolone Formation

The biosynthesis of nybomycin involves a complex series of enzymatic transformations that converge multiple metabolic pathways to form the unique pyridoquinolone scaffold. The proposed biosynthetic pathway integrates precursors from the shikimate pathway, central carbon metabolism, and one-carbon metabolism through a carefully orchestrated sequence of enzymatic reactions [1] [2].

Shikimate Pathway Integration

The biosynthetic pathway initiates with NybF, a 3-deoxy-d-arabinoheptulosonate 7-phosphate (DAHP) synthase that catalyzes the condensation of phosphoenolpyruvate and d-erythrose 4-phosphate to form DAHP [1] [5]. This represents the committed step directing carbon flux from central metabolism into the shikimate pathway for nybomycin biosynthesis. The NybF enzyme functions as a dedicated DAHP synthase that bypasses the feedback inhibition typically imposed by aromatic amino acids on housekeeping DAHP synthases [5] [6].

Chorismate to 4-Aminoanthranilic Acid Conversion

The conversion of chorismate to 4-aminoanthranilic acid represents a critical branch point in nybomycin biosynthesis, involving a coordinated enzymatic cascade mediated by NybC, NybD, NybE, and NybL [1] [2]. The NybD gene encodes an anthranilate synthase responsible for the amination of chorismate, while NybL provides ammonia supply through its amidohydrolase activity. This collaborative enzymatic system ensures sufficient production of 4-aminoanthranilic acid, a key intermediate shared with streptonigrin biosynthesis [1] [7].

Pyridoquinolone Core Assembly

The formation of the pyridoquinolone core proceeds through a series of modifications to 4-aminoanthranilic acid. NybP, a salicylate hydroxylase, catalyzes the hydroxylation at the third position and subsequent decarboxylation to generate 2,6-diaminophenol [1] [2]. This intermediate serves as the scaffold for acetoacetate incorporation mediated by NybK (N-acetyltransferase) and NybM (acetoacetyl-CoA synthase).

Table 2: Key Enzymatic Pathways in Nybomycin Biosynthesis

| Biosynthetic Stage | Key Enzymes | Substrate | Product | Cofactors/Requirements |

|---|---|---|---|---|

| Shikimate Pathway Entry | NybF (DAHP synthase) | PEP + E4P | DAHP | None specified |

| Chorismate Conversion | NybC, NybD, NybE, NybL | Chorismate | 4-aminoanthranilic acid | Ammonia (from NybL) |

| 2,6-Diaminophenol Formation | NybP (salicylate hydroxylase) | 4-aminoanthranilic acid | 2,6-diaminophenol | Unknown |

| Acetoacetate Incorporation | NybK, NybM | 2,6-diaminophenol | Acetoacetate-substituted intermediate | Acetoacetyl-CoA |

| Pyridone Ring Formation | NybN (cyclase) | Acetoacetate-substituted intermediate | Pyridone rings (intermediate 1) | Unknown |

| N-Methylation | NybS (methyltransferase) | Pyridone intermediate | N-methylated pyridone | SAM |

| Oxazoline Ring Formation | NybT/NybU (IPNS-like) | N-methylated intermediate | Deoxynybomycin | α-ketoglutarate, Fe(II) |

| Final Hydroxylation | NybB (oxidoreductase) | Deoxynybomycin | Nybomycin | FAD, oxygen |

The pyridone ring closure is catalyzed by NybN, an aromatase/cyclase that facilitates the formation of the characteristic six-membered pyridone rings from the acetoacetate-substituted intermediate [1] [2]. This step represents a crucial cyclization reaction that establishes the core ring system of nybomycin.

Oxazoline Ring Biosynthetic Mechanisms

The formation of the angularly fused oxazoline ring represents one of the most intriguing aspects of nybomycin biosynthesis, as this structural feature is unique among natural products [1] [8] [9]. Recent mechanistic studies have revealed the key enzymatic machinery responsible for oxazoline ring formation and have uncovered unexpected catalytic versatility in the involved enzymes.

Iron(II)/α-Ketoglutarate-Dependent Dioxygenase Mechanisms

The oxazoline ring formation is catalyzed by NybT and NybU, both belonging to the isopenicillin N synthase (IPNS) family of oxygenases [1] [8] [9]. These enzymes represent Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKGDs) that catalyze the unprecedented formation of a 4-oxazoline ring through a mechanism analogous to thiazolidine ring formation in β-lactam biosynthesis.

The proposed mechanism involves the formation of a carbon-oxygen bond between the carbon atom of the N-methyl group and the oxygen atom of a hydroxyl group present in the methylated pyridone intermediate [1] [2]. This cyclization reaction demonstrates the functional versatility of IPNS-like enzymes, extending their catalytic repertoire beyond traditional β-lactam formation to include oxazoline ring synthesis.

DnmT Enzyme Characterization

Recent studies on DnmT, a closely related Fe/αKGD from Embleya hyalina, have provided detailed mechanistic insights into oxazoline ring formation [8] [9]. The DnmT enzyme catalyzes the formation of a 4-oxazoline ring from the N-dimethylated tricyclic precursor, demonstrating the specific substrate requirements for this transformation. Remarkably, DnmT also exhibits the ability to catalyze oxazoline ring decomposition and N-demethylation, potentially serving as a regulatory mechanism to control intracellular concentrations of the bioactive compound [8] [9].

Structural and Mechanistic Studies

Quantum mechanics calculations and structure modeling have revealed the mechanistic basis for oxazoline ring formation [8] [9]. The reaction proceeds through the coordination of Fe(II) and α-ketoglutarate, followed by oxygen activation and subsequent intramolecular cyclization. Site-directed mutagenesis studies have identified critical amino acid residues involved in substrate binding and catalytic activity, providing a foundation for understanding the structural determinants of oxazoline ring formation.

Precursor Incorporation Studies (Acetate, Shikimate)

Precursor incorporation studies have provided fundamental insights into the metabolic origins of nybomycin's structural components, revealing the integration of multiple biosynthetic pathways in its formation [1] [2] [10] [11]. These studies have definitively established the roles of acetate and shikimate-derived intermediates in constructing different portions of the nybomycin molecule.

Acetate Incorporation

Feeding experiments using labeled acetate have unequivocally demonstrated that acetate serves as the source of the exterior carbons of the pyridone rings [1] [2] [10]. This incorporation pattern confirms that the side rings of nybomycin are derived from acetoacetate units, which are themselves generated from acetyl-CoA and malonyl-CoA through the action of NybM (acetoacetyl-CoA synthase) [1] [2]. The acetate incorporation studies support the proposed role of NybK (N-acetyltransferase) in attaching acetoacetate units to the 2,6-diaminophenol scaffold.

Shikimate Pathway Contribution

Complementary feeding studies have established that the central ring carbons of nybomycin are derived from shikimate-type intermediates [1] [2] [10]. This finding is consistent with the presence of NybF (DAHP synthase) in the gene cluster and the demonstrated conversion of chorismate to 4-aminoanthranilic acid through the coordinated action of cluster-encoded enzymes. The shikimate pathway contribution extends from the initial DAHP formation through chorismate to the final 2,6-diaminophenol intermediate.

Methionine and S-Adenosylmethionine Utilization

The N-methylation reactions in nybomycin biosynthesis require S-adenosylmethionine as the methyl donor, with methionine serving as the ultimate precursor [1] [2] [10]. The NybS methyltransferase catalyzes the SAM-dependent methylation of nitrogen atoms within the pyridone rings, representing a critical step in preparing the substrate for subsequent oxazoline ring formation.

Table 3: Precursor Incorporation in Nybomycin Biosynthesis

| Precursor Type | Source Pathway | Incorporation Site | Evidence | Biosynthetic Role |

|---|---|---|---|---|

| Acetate | Central metabolism | Exterior carbons of pyridone rings | Feeding studies (confirmed) | Building blocks for side rings |

| Shikimate-derived intermediates | Shikimate pathway | Central ring carbons | Feeding studies (confirmed) | Core ring structure |

| Phosphoenolpyruvate | Glycolysis | DAHP formation | Enzymatic requirement | Shikimate pathway substrate |

| Erythrose-4-phosphate | Pentose phosphate pathway | DAHP formation | Enzymatic requirement | Shikimate pathway substrate |

| Methionine | Amino acid metabolism | Methylation reactions | Feeding studies (implied) | Methyl donor precursor |

| S-Adenosylmethionine | One-carbon metabolism | N-methylation | Enzymatic requirement | Direct methyl donor |

Heterologous Expression Systems Optimization

The development of efficient heterologous expression systems for nybomycin has been critical for advancing biosynthetic studies and achieving practical production levels [1] [4] [12] [3]. Multiple engineering strategies have been employed to optimize both the host strains and expression conditions, resulting in dramatic improvements in production titers.

Host Strain Engineering

The primary heterologous expression platform utilizes Streptomyces albus Del14 as the chassis strain, selected for its clean metabolic background and genetic tractability [1] [4] [12]. Further optimization involved the creation of Streptomyces albidoflavus Del14 (formerly S. albus Del14) with deleted endogenous biosynthetic gene clusters to minimize metabolic competition [3]. Advanced engineering efforts have produced specialized chassis strains with multiple integration sites for enhanced gene expression and production optimization.

Promoter Engineering and Optimization

Initial heterologous expression attempts using the PermE promoter failed to achieve optimal production due to its activity being limited to the growth phase, while nybomycin production occurs primarily during the stationary phase [4] [12]. Fluorescence-based promoter screening identified the constitutive promoter PkasOP as superior for nybomycin expression, displaying strong activity throughout both growth and production phases [4] [12] [3]. This promoter replacement strategy resulted in significant improvements in production titers and timing.

Metabolic Engineering Approaches

Multiple rounds of metabolic engineering have targeted the enhancement of precursor supply pathways essential for nybomycin biosynthesis [4] [12] [3]. Engineering of the pentose phosphate pathway (PPP) and shikimate acid pathway (SAP) to improve the supply of nybomycin building blocks successfully doubled production to 1.6 mg/L in advanced strains [4] [12]. Additional engineering of CoA ester supply pathways and nybomycin export systems further enhanced production capabilities.

Regulatory Engineering

The deletion of cluster-situated regulatory genes (nybWXYZ) represented a breakthrough in production optimization [4] [3]. The removal of these negative regulatory elements in strain NYB-11 achieved production levels of 12 mg/L in substrate-optimized minimal medium containing 50 g/L mannitol [4] [12]. This deregulation strategy demonstrated the significant impact of transcriptional control on production efficiency.

Table 4: Heterologous Expression Optimization Strategies for Nybomycin

| Optimization Strategy | Specific Approach | Target Component | Improvement Achieved | Key Challenges |

|---|---|---|---|---|

| Promoter Engineering | PkasOP* constitutive promoter | Transcriptional control | Superior activity in production phase | Timing of expression |

| Host Strain Engineering | Deletion of competing BGCs | Metabolic background | Clean metabolic background | Host compatibility |

| Media Optimization | Mannitol-based minimal medium | Carbon/nitrogen sources | 12 mg/L in optimized medium | Nutrient balance |

| Gene Cluster Refactoring | Minimal gene set identification | Essential biosynthetic genes | Streamlined pathway | Gene essentiality |

| Copy Number Enhancement | Multiple integration sites | Gene dosage effect | Increased gene expression | Metabolic burden |

| Regulatory Gene Deletion | Deletion of nybWXYZ regulators | Negative regulation | 12-fold titer improvement | Regulatory complexity |

| Precursor Supply Enhancement | PPP and SAP pathway engineering | Building block availability | Doubled production (1.6 mg/L) | Pathway competition |

| Transport System Optimization | Enhanced efflux systems | Product secretion | Enhanced compound export | Compound toxicity |

Advanced Expression Systems

Recent developments have incorporated recombinase-mediated cassette exchange (RMCE) systems for multi-copy integration of nybomycin biosynthetic genes [13]. These systems enable the systematic evaluation of gene dosage effects and provide platforms for further production optimization. The integration of multiple copies of the gene cluster has demonstrated proportional increases in production levels, validating the copy number-dependent production enhancement strategy.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

26326-47-6

Wikipedia

Dates

2. Arai, M., Kamiya, K., Pruksakorn, P., et al. Anti-dormant mycobacterial activity and target analysis of nybomycin produced by a marine-derived Streptomyces sp. Bioorg. Med. Chem. 23(13), 3534-3541 (2015).